molecular formula C9H13NO B3204195 3-(1-Hydroxy-2-methylpropyl)pyridine CAS No. 102994-45-6

3-(1-Hydroxy-2-methylpropyl)pyridine

Cat. No. B3204195
CAS RN: 102994-45-6
M. Wt: 151.21 g/mol
InChI Key: MURQWXKMHQTOOL-UHFFFAOYSA-N
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Description

3-(1-Hydroxy-2-methylpropyl)pyridine, also known as HMP, is a chemical compound that belongs to the pyridine family. It is a colorless liquid with a pungent odor and is used in various scientific research applications.

Mechanism of Action

3-(1-Hydroxy-2-methylpropyl)pyridine acts as a bidentate ligand, meaning it can bind to metal ions through two different sites. It forms a coordination complex with the metal ion, which can then undergo various reactions such as oxidation, reduction, or substitution. The exact mechanism of action of 3-(1-Hydroxy-2-methylpropyl)pyridine depends on the specific metal ion it is bound to and the reaction conditions.
Biochemical and Physiological Effects
3-(1-Hydroxy-2-methylpropyl)pyridine has been shown to have various biochemical and physiological effects. It has been studied for its potential antioxidant and anti-inflammatory properties, as well as its ability to inhibit the growth of cancer cells. 3-(1-Hydroxy-2-methylpropyl)pyridine has also been shown to affect the activity of enzymes such as catalase and superoxide dismutase.

Advantages and Limitations for Lab Experiments

One advantage of using 3-(1-Hydroxy-2-methylpropyl)pyridine in lab experiments is its high stability and solubility in various solvents. It also has a relatively low toxicity, making it safe to handle in the lab. However, one limitation is that it can be expensive to synthesize and may not be readily available in large quantities.

Future Directions

There are several future directions for the study of 3-(1-Hydroxy-2-methylpropyl)pyridine. One area of research could be the development of new catalysts based on 3-(1-Hydroxy-2-methylpropyl)pyridine for various reactions. Another direction could be the study of 3-(1-Hydroxy-2-methylpropyl)pyridine's potential as a therapeutic agent for various diseases. Additionally, the use of 3-(1-Hydroxy-2-methylpropyl)pyridine in the development of new materials such as sensors and polymers could also be explored.
Conclusion
In conclusion, 3-(1-Hydroxy-2-methylpropyl)pyridine is a versatile chemical compound with various scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on 3-(1-Hydroxy-2-methylpropyl)pyridine could lead to new discoveries and applications in various fields.

Scientific Research Applications

3-(1-Hydroxy-2-methylpropyl)pyridine is widely used in scientific research as a ligand for metal ions such as copper, zinc, and iron. It is also used as a chiral auxiliary in organic synthesis and as a building block for the synthesis of other compounds. 3-(1-Hydroxy-2-methylpropyl)pyridine has been studied for its potential applications in catalysis, electrochemistry, and biochemistry.

properties

IUPAC Name

2-methyl-1-pyridin-3-ylpropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-7(2)9(11)8-4-3-5-10-6-8/h3-7,9,11H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MURQWXKMHQTOOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C1=CN=CC=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-Hydroxy-2-methylpropyl)pyridine

Synthesis routes and methods

Procedure details

According to Reference Example 8-1, by use of isopropylmagnesium bromide (a 0.76 mol/L solution in tetrahydrofuran, 4.18 mL, 3.18 mmol), 3-pyridinecarboxaldehyde (200 μL, 2.12 mmol) and tetrahydrofuran (2.0 mL), the mixture was stirred and reacted at 0° C. for 1 hour. Then, purification by silica gel column chromatography (chloroform/methanol=9/1) was performed to give 3-(1-hydroxy-2-methylpropyl)pyridine (Compound CE) (69.0 mg, yield: 22%).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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